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Compound of Interest

Compound Name: IDH-305

Cat. No.: B612231

Introduction

Isocitrate dehydrogenase (IDH) mutations are a key driver in several cancers, including glioma,
acute myeloid leukemia (AML), and cholangiocarcinoma.[1] These gain-of-function mutations
lead to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which promotes
tumorigenesis.[1][2] IDH-305 (also known as olutasidenib) is a potent, orally bioavailable, and
selective allosteric inhibitor of mutant IDH1 (mIDH1).[3][4] For cancers affecting the central
nervous system (CNS), such as gliomas, the ability of a therapeutic agent to cross the blood-
brain barrier (BBB) is critical for efficacy. This technical guide provides an in-depth summary of
the preclinical data demonstrating the brain penetrance of IDH-305.

Mechanism of Action: Inhibition of Mutant IDH1

Wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to a-ketoglutarate (a-KG).
[1] The mutant form of the IDH1 enzyme, most commonly involving a hotspot mutation at the
R132 residue, gains a neomorphic function: it reduces a-KG to 2-HG.[1] IDH-305 binds to an
allosteric, induced-fit pocket of the mIDH1 homodimer, stabilizing it in a catalytically inactive
conformation and thereby blocking the production of 2-HG.[1][3]
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Caption: Mechanism of IDH-305 action on mutant IDH1.

Preclinical Assessment of Brain Penetrance

The evaluation of IDH-305's ability to penetrate the CNS involved a combination of in vitro
permeability assays and in vivo pharmacokinetic studies in rodent models.

In Vitro Permeability and Efflux

To predict its ability to cross cellular barriers, IDH-305 was evaluated in several in vitro models.
High passive permeability was observed in an artificial membrane assay (PAMPA).[1] In a
cellular model using Caco-2 cells, the permeability was also high, suggesting good potential for
absorption and distribution.[1] Critically, while IDH-305 was identified as a substrate for the P-
glycoprotein (P-gp) efflux transporter (MDR1-MDCK efflux ratio of 4.9), its high passive
permeability was deemed sufficient to limit the impact of this efflux mechanism.[1]
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Assay Parameter Result Implication
High passive

PAMPA Calculated %FA 99.3% N
permeability
High cellular

Caco-2 Papp (B-A)/(A-B) 231719 N
permeability

Substrate of P-gp

MDR1-MDCK Efflux Ratio 4.9
efflux pump

Data sourced from
Cho et al., 2017.[1]

In Vivo Pharmacokinetics and Brain Distribution

In vivo studies in preclinical rodent models confirmed that IDH-305 achieves significant

exposure in the brain.[1][5][6]
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Caption: Workflow for preclinical brain penetrance evaluation.
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Pharmacokinetic profiling was conducted in both mice and rats. Following a single oral dose in

mice, the brain-to-plasma ratio was measured. In rats, the brain-to-plasma exposure ratio was

determined after intravenous administration by comparing the area under the curve (AUC) for

brain and plasma concentrations.[1] The results from these studies demonstrated meaningful

brain exposure.[1]

. Brain-to- .
Brain-to- AUCDbrain /
. Dose & ) ] Plasma
Species Time Point Plasma . AUCplasma
Route . Ratio .
Ratio (Total) Ratio
(Unbound)
30 mg/kg, 1 hour post-
Mouse 0.29 0.17 N/A
Oral dose
Rat 5 mg/kg, IV N/A N/A N/A 0.61

Data sourced
from Cho et
al., 2017.[1]

Experimental Protocols
In Vivo Brain Penetrance Study (Rat)

Animal Model: Male rats were used for the pharmacokinetic study.[1]

Compound Administration: A single dose of IDH-305 (compound 13) was administered

intravenously (IV) at 5 mg/kg.[1]

Sample Collection: Blood samples were collected at various time points to determine plasma

concentration. Brain tissue was also collected to measure brain concentration over time.

Analysis: Drug concentrations in plasma and brain homogenates were likely determined

using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a standard

bioanalytical method for pharmacokinetic studies.

Calculation: The area under the concentration-time curve (AUC) was calculated for both

plasma (AUCplasma) and brain (AUCbrain). The brain-to-plasma exposure ratio was then
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determined by dividing AUCDbrain (3.4 pM-h) by AUCplasma (5.5 pM-h).[1]

In Vivo Brain Penetrance Study (Mouse)

Animal Model: Mice were used for this single time-point assessment.[1]

Compound Administration: A single oral dose of IDH-305 was administered at 30 mg/kg.[1]

Sample Collection: Plasma and brain tissue were collected at 1 hour post-dosing.[1]

Analysis: Drug concentrations were measured in both matrices.

Calculation: The brain-to-plasma ratio was calculated for both total drug concentration (0.29)
and unbound drug concentration (0.17), which accounts for plasma protein binding.[1]

In Vitro Permeability and Efflux Assays

PAMPA (Parallel Artificial Membrane Permeability Assay): This assay assesses passive
diffusion across an artificial lipid membrane, providing a measure of a compound's intrinsic
permeability.

Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells, which are derived
from human colorectal adenocarcinoma cells and differentiate to form a polarized monolayer
with properties similar to the intestinal epithelium. It measures the rate of drug transport from
the apical (A) to the basolateral (B) side and vice versa (B to A) to assess both passive and
active transport.

MDR1-MDCK Assay: This assay uses Madin-Darby Canine Kidney (MDCK) cells that are
transfected to overexpress the human MDR1 gene, which codes for the P-glycoprotein (P-
gp) efflux pump. By comparing the transport of a compound in wild-type vs. MDR1-
expressing cells, an efflux ratio is calculated. A ratio greater than 2 typically indicates the
compound is a substrate for P-gp.

Conclusion

Preclinical studies conclusively demonstrate that IDH-305 is a brain-penetrant molecule.[1][5]

[6] Despite being a substrate for the P-gp efflux pump, its high passive permeability allows it to

achieve significant exposure in the central nervous system of rodents.[1] These findings
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provided a strong rationale for its clinical development for IDH1-mutant brain tumors.[3][7]
Subsequent clinical trials in patients with IDH1-mutant gliomas have further confirmed that
olutasidenib penetrates the brain, as evidenced by its measurement in cerebrospinal fluid.[8]
This body of evidence establishes IDH-305 as a CNS-active agent capable of reaching its
target in brain malignancies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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